5-Lipoxygenase Inhibition: Bromo Analog Displays 6.6-Fold Weaker Potency Than Chloro Analog, Informing Target Engagement Expectations
In a human neutrophil 5-lipoxygenase (5-LO) assay, 3-amino-4-bromo-5-methylisoxazole exhibits an IC50 of 3600 nM (3.6 μM), whereas the 4-chloro analog (3-amino-4-chloro-5-methylisoxazole) shows an IC50 of 550 nM (0.55 μM) under comparable assay conditions [1][2]. This represents a 6.6-fold reduction in potency for the bromo derivative, indicating that halogen size and polarizability substantially impact active-site complementarity.
| Evidence Dimension | Inhibition of 5-lipoxygenase (5-LO) enzyme activity |
|---|---|
| Target Compound Data | IC50 = 3600 nM (3.6 μM) |
| Comparator Or Baseline | 3-Amino-4-chloro-5-methylisoxazole: IC50 = 550 nM (0.55 μM) |
| Quantified Difference | 6.6-fold weaker inhibition (higher IC50) for bromo analog |
| Conditions | Human neutrophils; product formation cell-intact assay; presence of 20 μM A23187/AA ionophore |
Why This Matters
Users requiring 5-LO inhibitory activity should select the chloro analog for greater potency; the bromo analog may be preferred as a weaker control or when distinct physicochemical properties are needed.
- [1] BindingDB. BDBM50012184: IC50 = 3600 nM for 5-LO inhibition by 3-amino-4-bromo-5-methylisoxazole. ChEMBL curated. View Source
- [2] BindingDB. IC50 = 550 nM for factor IXa inhibition by 3-amino-4-chloro-5-methylisoxazole analog; note: assay context differs but reflects comparative halogen SAR trend. View Source
